

## A Head-to-Head Comparison of Cefaclor and Amoxicillin-Clavulanate Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the antibacterial activity of **Cefaclor** and amoxicillin-clavulanate. The information presented is collated from in vitro studies and clinical trials to assist researchers and drug development professionals in evaluating these two widely used  $\beta$ -lactam antibiotics.

### Introduction

Cefaclor, a second-generation cephalosporin, and amoxicillin-clavulanate, a combination of an aminopenicillin and a  $\beta$ -lactamase inhibitor, are both established oral antibiotics effective against a range of bacterial pathogens.[1][2][3] While both function by disrupting bacterial cell wall synthesis, their distinct chemical structures and the addition of clavulanate to amoxicillin result in different spectrums of activity and clinical applications.[4] This guide delves into a head-to-head comparison of their in vitro and clinical performance, supported by experimental data.

## In Vitro Activity: A Comparative Analysis

The in vitro activity of an antibiotic is a critical indicator of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the comparative in vitro activities of **Cefaclor** and amoxicillin-clavulanate against common respiratory and other pathogens.



Table 1: Comparative In Vitro Activity (MIC μg/mL)

Against Key Respiratory Pathogens

| Organism                        | Antibiotic | MIC50    | міс90 | Susceptibili<br>ty (%) | Reference(s |
|---------------------------------|------------|----------|-------|------------------------|-------------|
| Streptococcu<br>s<br>pneumoniae | Cefaclor   | -        | ≥64   | -                      | [5]         |
| Amoxicillin-<br>Clavulanate     | -          | -        | -     | [5]                    |             |
| Haemophilus<br>influenzae       | Cefaclor   | -        | -     | -                      | [6]         |
| Amoxicillin-<br>Clavulanate     | ≤0.8/0.4   | ≤0.8/0.4 | >98   | [6][7]                 |             |
| Moraxella<br>catarrhalis        | Cefaclor   | -        | -     | 91.7                   | [8]         |
| Amoxicillin-<br>Clavulanate     | 0.125      | 0.25     | 100   | [8][9]                 |             |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Dashes indicate where specific MIC50/MIC90 values were not provided in the cited sources.

# Table 2: In Vitro Activity of Amoxicillin-Clavulanate Against Various Pathogens



| Organism (No. of Isolates)     | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
|--------------------------------|-------------------|---------------|---------------|
| Haemophilus influenzae (13)    | 1–4               | 1             | 2             |
| Streptococcus pneumoniae (12)  | ≤0.03–2           | 0.06          | 1             |
| Staphylococcus<br>aureus (10)  | 0.25–1            | 0.5           | 1             |
| Peptostreptococcus magnus (12) | ≤0.03–1           | 0.12          | 1             |
| Prevotella spp. (16)           | ≤0.03–1           | 0.25          | 1             |
| Fusobacterium spp. (10)        | ≤0.03–0.12        | 0.06          | 0.12          |

Data synthesized from a study on isolates from patients with sinusitis.[4]

## **Clinical Efficacy: A Comparative Overview**

Clinical trials provide essential data on the in vivo performance of antibiotics. The following table summarizes the results of comparative studies between **Cefaclor** and amoxicillinclavulanate in various infectious diseases.

## **Table 3: Summary of Comparative Clinical Trials**



| Indicati<br>on                             | Study<br>Design                                         | No. of<br>Patients | Dosage                                                                            | Clinical<br>Succes<br>s Rate                                                          | Bacterio<br>logical<br>Eradicat<br>ion Rate                   | Adverse<br>Events                                                        | Referen<br>ce(s) |
|--------------------------------------------|---------------------------------------------------------|--------------------|-----------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|---------------------------------------------------------------|--------------------------------------------------------------------------|------------------|
| Acute Otitis Media (Pediatric )            | Multicent<br>er,<br>prospecti<br>ve                     | 352                | Cefaclor<br>vs.<br>Amoxicilli<br>n-<br>Clavulan<br>ate                            | Cefaclor: 98%, Amoxicilli n- Clavulan ate: 85% (p<0.05)                               | Cefaclor:<br>95%,<br>Amoxicilli<br>n-<br>Clavulan<br>ate: 78% | -                                                                        | [1]              |
| Pharyngo<br>tonsillitis<br>(Pediatric<br>) | Multicent<br>er,<br>randomiz<br>ed,<br>single-<br>blind | 100                | Cefaclor:<br>20<br>mg/kg/d,<br>Amoxicilli<br>n-<br>Clavulan<br>ate: 25<br>mg/kg/d | Both ~98% post- therapy. Higher relapse with Amoxicilli n- Clavulan ate at follow-up. | -                                                             | Higher gastroint estinal events with Amoxicilli n-Clavulan ate (p<0.02). | [10][11]         |



| Tonsillop<br>haryngitis<br>(Adults &<br>Adolesce<br>nts) | Multicent<br>er,<br>randomiz<br>ed,<br>single-<br>blind | 200 | Cefaclor:<br>375 mg<br>BID,<br>Amoxicilli<br>n-<br>Clavulan<br>ate: 625<br>mg BID | Both ~99% post- therapy. Higher relapse with Amoxicilli n- Clavulan ate at follow-up. | All<br>GABHS<br>strains<br>susceptib<br>le in vitro. | Higher gastroint estinal events with Amoxicilli n-Clavulan ate (29.89% vs 16.84%, p<0.03). | [2] |
|----------------------------------------------------------|---------------------------------------------------------|-----|-----------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|------------------------------------------------------|--------------------------------------------------------------------------------------------|-----|
| Soft<br>Tissue<br>Infections                             | Double-<br>blind,<br>comparat<br>ive                    | 88  | Cefaclor<br>vs.<br>Amoxicilli<br>n-<br>Clavulan<br>ate                            | High cure<br>rates in<br>all<br>groups<br>(64-85%)                                    | -                                                    | Higher gastroint estinal side effects with Amoxicilli n-Clavulan ate (34% vs 3%, p<0.005). | [3] |

# **Mechanisms of Action and Resistance Cefaclor**

**Cefaclor**, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This binding inactivates the PBPs, leading to a weakened cell wall and subsequent cell lysis.

Resistance to Cefaclor can arise through several mechanisms, including:







- Hydrolysis by  $\beta$ -lactamases: Bacterial enzymes that can inactivate the antibiotic.
- Alteration of PBPs: Modifications in the target proteins reduce the binding affinity of Cefaclor.
- Decreased permeability: Changes in the bacterial outer membrane can limit the entry of the antibiotic into the cell.





Click to download full resolution via product page

Caption: Mechanism of action and resistance of **Cefaclor**.



### **Amoxicillin-Clavulanate**

Amoxicillin, like **Cefaclor**, is a  $\beta$ -lactam antibiotic that inhibits bacterial cell wall synthesis by binding to PBPs. However, its efficacy can be compromised by  $\beta$ -lactamase enzymes. Clavulanic acid is a potent inhibitor of many clinically important plasmid-mediated  $\beta$ -lactamases. By binding to and inactivating these enzymes, clavulanic acid protects amoxicillin from degradation, thereby restoring its activity against  $\beta$ -lactamase-producing bacteria.

Primary resistance mechanisms to amoxicillin-clavulanate include:

- Production of β-lactamases not inhibited by clavulanate.
- Alterations in PBPs.
- · Reduced permeability.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Comparative efficacy and safety evaluation of cefaclor vs amoxycillin + clavulanate in children with Acute Otitis Media (AOM) PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of cefaclor vs. amoxicillin/clavulanate in tonsillopharyngitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double-blind comparative study of two dosage regimens of cefaclor and amoxicillinclavulanic acid in the outpatient treatment of soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative In Vitro Activities of Amoxicillin-Clavulanate against Aerobic and Anaerobic Bacteria Isolated from Antral Puncture Specimens from Patients with Sinusitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Susceptibility of Haemophilus influenzae to amoxicillin/clavulanic acid, erythromycin, cefaclor, and trimethoprim/sulfamethoxazole PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. infezmed.it [infezmed.it]
- 8. Antimicrobial resistance of Moraxella catarrhalis isolates in Taiwan PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Susceptibility of clinical Moraxella catarrhalis isolates in British Columbia to six empirically prescribed antibiotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A comparative study of cefaclor vs amoxicillin/clavulanate in pediatric pharyngotonsillitis -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Cefaclor and Amoxicillin-Clavulanate Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15561055#head-to-head-comparison-of-cefaclor-and-amoxicillin-clavulanate-activity]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com